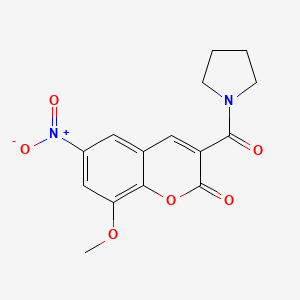

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one is a chemical compound with potential applications in scientific research. It is a synthetic derivative of coumarin, a natural compound found in many plants.

Applications De Recherche Scientifique

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, requires effective treatments. In vitro studies have demonstrated that C4 exhibits leishmanicidal activity against Leishmania parasites, particularly in the amastigote form. It performs comparably to established antiparasitic drugs like amphotericin B (AMP B) . The selectivity index of C4 is significantly higher than other synthetic coumarins (C1 and C2), making it a potential candidate for further research in treating leishmaniasis.

Synthetic Methodology and Derivatives

Understanding the synthetic pathways to produce C4 and its derivatives is crucial. Researchers can explore modifications to enhance its bioactivity or tailor its properties for specific applications. One-pot synthesis methods and catalysts, such as sulfonic acid-supported silica-coated magnetic nanoparticles, could facilitate efficient production .

Mécanisme D'action

Target of Action

The primary targets of 8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a neglected tropical disease .

Mode of Action

The compound interacts with the parasites, showing significant leishmanicidal activity . It is as active as AMP B, particularly in the amastigote form . The compound’s interaction with its targets results in a reduction in the concentration of reactive oxygen species, specifically H2O2, during the lag phase of proliferation .

Pharmacokinetics

It has been shown to be effective when administered orally . This suggests that the compound has good bioavailability.

Result of Action

The compound’s action results in a significant reduction in the number of amastigotes from L. infantum chagasi in the spleen and liver . This indicates that the compound has a potent effect on the cellular level.

Orientations Futures

Propriétés

IUPAC Name |

8-methoxy-6-nitro-3-(pyrrolidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6/c1-22-12-8-10(17(20)21)6-9-7-11(15(19)23-13(9)12)14(18)16-4-2-3-5-16/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCPLMQRRGETID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-6-nitro-3-(pyrrolidinylcarbonyl)chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(adamantan-1-yl)ethyl]-6-chloropyridine-3-sulfonamide](/img/structure/B2357255.png)

![3-chloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}propanamide](/img/structure/B2357256.png)

![3-methyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2357257.png)

![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)

![3-(2-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2357262.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2357263.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)

![Ethyl 1-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2357268.png)

![(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2357272.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2357276.png)